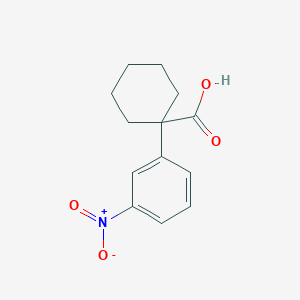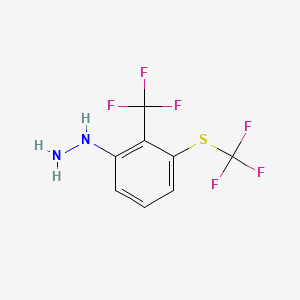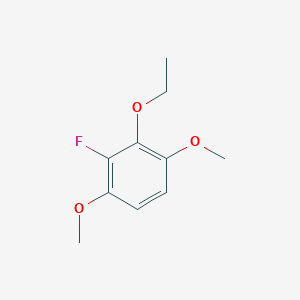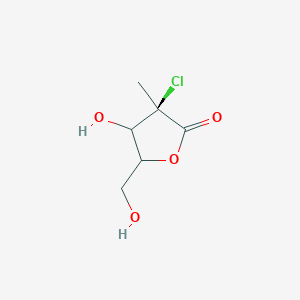
(3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4r,5s)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3h)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, including a chloro group, hydroxyl groups, and a dihydrofuran ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4r,5s)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3h)-one typically involves multiple steps, including the formation of the dihydrofuran ring and the introduction of the chloro and hydroxyl groups. Common synthetic routes may include:
Cyclization reactions: Formation of the dihydrofuran ring through cyclization of appropriate precursors.
Halogenation: Introduction of the chloro group using reagents such as thionyl chloride or phosphorus pentachloride.
Hydroxylation: Addition of hydroxyl groups through reactions with oxidizing agents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed.
化学反応の分析
Types of Reactions
(3R,4r,5s)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3h)-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of the chloro group to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: Replacement of the chloro group with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, osmium tetroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing compounds, while substitution reactions may produce derivatives with different functional groups.
科学的研究の応用
Chemistry
In chemistry, (3R,4r,5s)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3h)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activity. Its structural features suggest that it could interact with various biomolecules, making it a candidate for drug discovery and development.
Medicine
In medicine, (3R,4r,5s)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3h)-one may be investigated for its therapeutic potential. Its ability to undergo various chemical reactions could be leveraged to design drugs with specific biological targets.
Industry
In industry, this compound may be used in the production of specialty chemicals and materials. Its unique properties could be exploited in the development of new products with enhanced performance.
作用機序
The mechanism of action of (3R,4r,5s)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3h)-one involves its interaction with molecular targets and pathways. The chloro and hydroxyl groups may participate in hydrogen bonding and other interactions with biomolecules, influencing their function and activity.
類似化合物との比較
Similar Compounds
(3R,4r,5s)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3h)-one: Unique due to its specific structural features.
Other dihydrofuran derivatives: Compounds with similar ring structures but different substituents.
Chloro-hydroxy compounds: Compounds with chloro and hydroxyl groups but different core structures.
Uniqueness
The uniqueness of (3R,4r,5s)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3h)-one lies in its combination of functional groups and ring structure. This combination imparts specific chemical and biological properties that distinguish it from other compounds.
特性
分子式 |
C6H9ClO4 |
|---|---|
分子量 |
180.58 g/mol |
IUPAC名 |
(3R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one |
InChI |
InChI=1S/C6H9ClO4/c1-6(7)4(9)3(2-8)11-5(6)10/h3-4,8-9H,2H2,1H3/t3?,4?,6-/m1/s1 |
InChIキー |
MCSUYNRCKYZYJI-BBZZFXJRSA-N |
異性体SMILES |
C[C@]1(C(C(OC1=O)CO)O)Cl |
正規SMILES |
CC1(C(C(OC1=O)CO)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


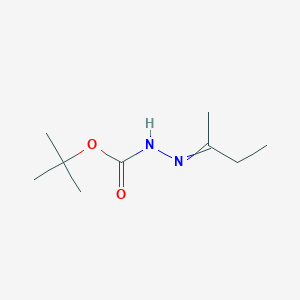
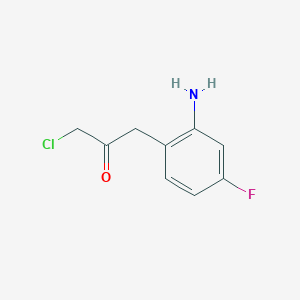
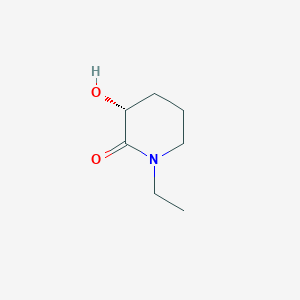
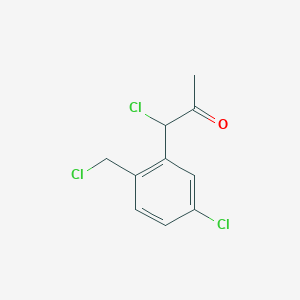

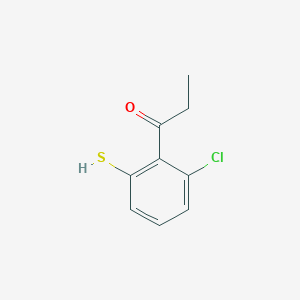
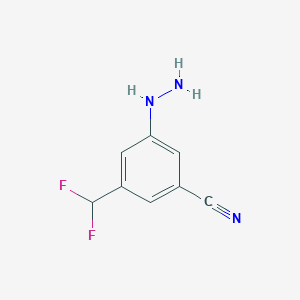
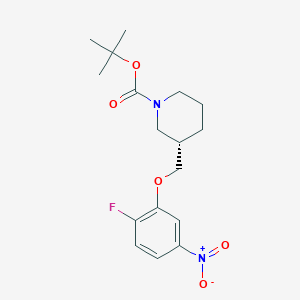
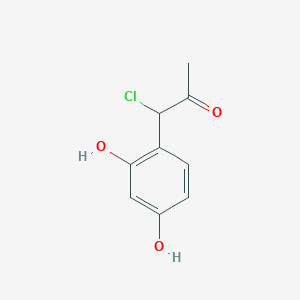
![5-Methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B14049811.png)
